5-({[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-2-chlorobenzoic acid
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Overview
Description
5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxymethyl group, a methylthieno[2,3-b]pyridine moiety, and a chlorobenzoic acid structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino and methoxymethyl groups. The final steps involve the coupling of this intermediate with 2-chlorobenzoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can yield various substituted benzoic acid derivatives.
Scientific Research Applications
5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The amino and methoxymethyl groups can form hydrogen bonds with target proteins, while the thieno[2,3-b]pyridine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-FLUOROBENZOIC ACID: Similar structure but with a fluorine atom instead of chlorine.
5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-BROMOBENZOIC ACID: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 5-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]-2-CHLOROBENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom in the benzoic acid moiety can influence its interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C18H16ClN3O4S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
5-[[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]amino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C18H16ClN3O4S/c1-8-5-9(7-26-2)13-14(20)15(27-17(13)21-8)16(23)22-10-3-4-12(19)11(6-10)18(24)25/h3-6H,7,20H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
WFSQZKWQEJAYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)O)N)COC |
Origin of Product |
United States |
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